molecular formula C11H9NO2S B2929112 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde CAS No. 923193-48-0

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B2929112
CAS No.: 923193-48-0
M. Wt: 219.26
InChI Key: UZQZUWJTHSCYGV-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Benzaldehyde (B42025) Chemistry

The chemical architecture of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is a composite of two fundamental organic structures: thiazole and benzaldehyde. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. orientjchem.orgfabad.org.tr This ring system is a core component of many biologically active compounds, including vitamin B1 (thiamine) and various pharmaceuticals. orientjchem.org Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. fabad.org.trnih.gov

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent. oiccpress.com It is a crucial building block in organic synthesis, utilized as a precursor for a multitude of other organic compounds. The aldehyde functional group is particularly reactive, readily participating in reactions like condensation, oxidation, and the formation of Schiff bases, making it a valuable handle for constructing more elaborate molecular frameworks. The combination of these two moieties in one molecule creates a bifunctional reagent with significant potential for synthetic diversification.

Significance as a Privileged Scaffold in Medicinal and Organic Chemistry

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The thiazole nucleus is widely regarded as such a scaffold due to its presence in numerous FDA-approved drugs and biologically active natural products. orientjchem.orgnih.gov Its ability to engage in various biological interactions makes it a frequent choice in drug design.

By linking the privileged thiazole ring to a versatile benzaldehyde unit through a methoxy (B1213986) bridge, this compound emerges as a valuable intermediate. This structure allows chemists to leverage the established biological relevance of the thiazole core while utilizing the reactive aldehyde group to introduce a wide range of chemical diversity. This strategy is central to analogue-based drug design, where a lead molecule's scaffold is systematically modified to optimize its biological activity. nih.gov

Overview of Research Trajectories for this compound Derivatives

Research involving scaffolds similar to this compound has focused on synthesizing novel derivatives and evaluating their biological potential. These investigations provide insight into the promising research avenues for this specific compound.

One major trajectory involves the synthesis of hydrazone analogs. For instance, derivatives of [2-aryl-thiazol-ylmethoxy]-benzaldehyde have been condensed with isonicotinoyl hydrazide to create novel aroyl-hydrazones. These compounds were subsequently screened for antimicrobial activity against various bacterial strains. researchgate.net While many of the synthesized compounds showed limited activity against Gram-negative bacteria, certain derivatives displayed inhibitory effects on the growth of Gram-positive bacteria. researchgate.net

Another significant research direction is the development of enzyme inhibitors. In a study focused on xanthine (B1682287) oxidase inhibitors, a series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives—an analogous structure where a triazole replaces the thiazole—were synthesized and evaluated. nih.gov Several of these compounds exhibited potent inhibitory activity against xanthine oxidase, with IC₅₀ values significantly lower than that of the standard drug, allopurinol. nih.gov Structure-activity relationship (SAR) analysis revealed that the benzaldehyde portion of the molecule was crucial for its inhibitory potency. nih.gov Molecular modeling studies further elucidated the binding interactions within the enzyme's active site. nih.gov

These research paths highlight the utility of the (heterocyclic-yl)methoxybenzaldehyde scaffold in generating libraries of compounds for screening against various biological targets, from bacteria to specific enzymes implicated in metabolic disorders.

Data from Studies on Analogous Compounds

The following tables present findings from research on compounds structurally related to this compound, illustrating the therapeutic potential of this molecular scaffold.

Table 1: Xanthine Oxidase Inhibitory Activity of Analogous Triazole Derivatives nih.gov

CompoundR GroupIC₅₀ (µM)
1h 2-OH-C₆H₄0.6
1k 3-OH-C₆H₄0.8
Allopurinol (Standard)9.8

This table showcases the potent enzymatic inhibition achieved by modifying the benzaldehyde-linked moiety.

Table 2: Antibacterial Activity of an Analogous Thiazole Derivative researchgate.net

CompoundTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Compound 6 Staphylococcus aureus250
Bacillus subtilis125

This table indicates the potential for developing antimicrobial agents from this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-5-9-3-1-2-4-11(9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZUWJTHSCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 1,3 Thiazol 4 Ylmethoxy Benzaldehyde

Retrosynthetic Analysis of the 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde Scaffold

A retrosynthetic analysis of the target molecule identifies the ether linkage as the most logical point for disconnection. This bond is formed between the phenolic oxygen of a benzaldehyde (B42025) moiety and the methylene (B1212753) group attached to the thiazole (B1198619) ring. This C-O bond cleavage points to two key precursors:

2-hydroxybenzaldehyde (Salicylaldehyde) : An aromatic aldehyde containing a hydroxyl group ortho to the formyl group.

4-(halomethyl)-1,3-thiazole : A functionalized thiazole ring, typically 4-(chloromethyl)-1,3-thiazole (B1585892), which serves as an effective electrophile.

This approach simplifies the synthesis into three distinct challenges: the formation of the substituted thiazole ring, the preparation of the salicylaldehyde (B1680747) core, and the final etherification reaction to link the two fragments.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound is contingent upon the efficient preparation of its constituent parts.

The 1,3-thiazole ring is a common heterocycle in medicinal chemistry. The most fundamental and widely adopted method for its construction is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.

For the synthesis of the required 4-(chloromethyl)-1,3-thiazole precursor, the Hantzsch synthesis would utilize:

A 1,3-dihalopropanone derivative (e.g., 1,3-dichloroacetone).

A simple thioamide, such as thioformamide.

The reaction proceeds via an initial S_N2 reaction, followed by cyclization and dehydration to yield the aromatic thiazole ring. The resulting 4-(chloromethyl)thiazole is often isolated as a more stable hydrochloride salt (CAS Number: 7709-58-2). evitachem.comchemicalbook.comsigmaaldrich.com

The benzaldehyde portion of the molecule is 2-hydroxybenzaldehyde, commonly known as salicylaldehyde. hkasme.org This is a readily available commercial reagent. However, its synthesis from simpler precursors is a classic example of electrophilic aromatic substitution. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. hkasme.org

This reaction involves treating phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). hkasme.org The base deprotonates both the phenol and the chloroform, generating a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate. The electron-rich phenoxide ring attacks the dichlorocarbene, and after hydrolysis, the ortho-formyl group is installed to yield salicylaldehyde. hkasme.org

The crucial step in assembling the final molecule is the formation of the ether bond that links the thiazole and benzaldehyde moieties. The Williamson ether synthesis is the most direct and widely used method for this transformation. This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by a phenoxide ion.

The specific reaction for this synthesis involves:

Deprotonation : The phenolic hydroxyl group of 2-hydroxybenzaldehyde is deprotonated using a suitable base to form the corresponding sodium or potassium salicylaldehyde phenoxide. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). lp.edu.ua

Nucleophilic Attack : The resulting phenoxide, a potent nucleophile, attacks the electrophilic methylene carbon of 4-(chloromethyl)thiazole.

Displacement : The chloride ion is displaced as a leaving group, resulting in the formation of the desired this compound product.

The efficiency of this reaction is influenced by the solvent, temperature, and nature of the base, as outlined in the following table.

Parameter Condition Purpose
Base K₂CO₃, NaH, NaHCO₃Deprotonation of the phenolic -OH group.
Solvent Acetone, DMF, AcetonitrileProvides a medium for the reaction; must dissolve reactants.
Temperature Room Temperature to RefluxControls the rate of the S_N2 reaction.

This interactive table summarizes common conditions for Williamson ether synthesis.

Analogous reactions, such as the alkylation of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) with various nucleophiles, demonstrate the robustness of this synthetic approach for linking functional groups to a salicylaldehyde core. lp.edu.uaresearchgate.net

Targeted Synthesis of this compound

Based on the foundational reactions described above, a targeted and established synthetic route can be outlined.

The most practical and established route for the laboratory-scale synthesis of this compound is the direct etherification of 2-hydroxybenzaldehyde with 4-(chloromethyl)thiazole. This one-pot procedure is efficient and generally provides good yields.

A typical synthetic protocol is summarized below:

Step Reagents and Conditions Description
1 2-hydroxybenzaldehyde, K₂CO₃, Acetone2-hydroxybenzaldehyde is dissolved in a polar aprotic solvent like acetone. Anhydrous potassium carbonate is added as the base.
2 Stirring at room temperatureThe mixture is stirred to allow for the formation of the potassium phenoxide salt.
3 4-(chloromethyl)thiazole hydrochlorideThe thiazole reactant is added to the mixture. The base neutralizes the HCl and facilitates the reaction.
4 Heating under refluxThe reaction mixture is heated to ensure the completion of the S_N2 reaction, typically monitored by TLC.
5 Work-up and PurificationThe reaction is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

This interactive table outlines a standard laboratory procedure for the target synthesis.

This established route leverages commercially available or readily synthesized precursors and employs a high-yielding, reliable etherification reaction, making it the preferred method for accessing this compound.

Emerging Synthetic Innovations and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of molecules like this compound, emerging innovations focus on enhancing traditional methods through greener alternatives.

One-pot, multi-component reactions represent a significant advancement. bepls.com These reactions allow for the construction of complex molecules from multiple starting materials in a single step, which reduces solvent usage and purification needs. For instance, a green method for synthesizing substituted Hantzsch thiazole derivatives involves a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes using a reusable, silica-supported tungstosilicic acid catalyst. medmedchem.com This can be performed under conventional heating or, more efficiently, using ultrasonic irradiation, which often leads to higher yields and shorter reaction times. medmedchem.com

The use of alternative energy sources is a cornerstone of modern green synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of thiazole rings. bepls.com Similarly, ultrasonic irradiation provides mechanical energy to activate reactions, often at lower temperatures than conventional heating. medmedchem.com

Flow chemistry is another transformative technology being applied to heterocycle synthesis. This approach involves pumping reagents through a series of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.gov A multi-step continuous flow process can be designed for sequential reactions, such as a Hantzsch thiazole synthesis followed by further functionalization, without the need to isolate intermediates. This method not only improves safety and scalability but also can increase yield and purity. nih.gov

Below is a table summarizing green chemistry approaches applicable to the synthesis of thiazole-containing compounds.

Green Chemistry ApproachKey AdvantagesPotential Application in Synthesis
Multi-component Reactions Atom economy, reduced steps, less wasteOne-pot synthesis of the core thiazole structure. bepls.com
Ultrasonic Irradiation Reduced reaction times, lower energy consumptionAcceleration of the thiazole ring formation step. medmedchem.com
Microwave-Assisted Synthesis Rapid heating, increased reaction rates, higher yieldsEfficient Hantzsch thiazole synthesis. bepls.com
Flow Chemistry Precise control, enhanced safety, scalability, automationMulti-step synthesis of functionalized derivatives without intermediate isolation. nih.gov
Green Catalysts Reusability, reduced environmental impact, high efficiencyUsing solid-supported acids for cyclization reactions. medmedchem.com

Analog and Derivative Synthesis Strategies

The generation of analogs and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) in various applications. Synthetic strategies are typically focused on modifying one of the three key structural components: the benzaldehyde ring, the thiazole heterocycle, or the ether linker region.

The benzaldehyde ring offers multiple positions for functionalization, which can significantly alter the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution (SEAr) : Classical SEAr reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the ring. The positions of substitution are directed by the existing aldehyde and ether groups.

Ortho-C–H Functionalization : Modern methods allow for the direct functionalization of the C-H bond ortho to the aldehyde group. Using a transient directing group strategy, where an amine temporarily forms an imine with the benzaldehyde, allows for palladium-catalyzed C-H arylation, chlorination, and bromination at the ortho position. acs.org This avoids issues with catalyst poisoning by the aldehyde and expands the scope of possible modifications. acs.org

Aldehyde Group Modification : The aldehyde functional group itself is a key site for derivatization. It can undergo a variety of reactions, including:

Wittig and Horner-Wadsworth-Emmons Reactions : Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing access to stilbene-like analogs. nih.gov

Condensation Reactions : Reaction with amines or hydrazines can form imines or hydrazones, respectively. For example, condensation with 2-amino-5-mercapto-1,3,4-thiadiazole can be used to introduce additional heterocyclic moieties. orientjchem.org

Reduction and Oxidation : The aldehyde can be reduced to a benzyl (B1604629) alcohol or oxidized to a carboxylic acid, providing further handles for diversification.

The thiazole ring is another key area for synthetic modification. The reactivity of the thiazole ring allows for substitution at the C2, C5, and, to a lesser extent, the nitrogen positions.

Substitution at C2 and C5 : The classic Hantzsch thiazole synthesis is highly versatile, allowing for the introduction of a wide range of substituents at the 2, 4, and 5 positions by simply varying the starting α-haloketone and thioamide. nih.gov For post-synthesis modification, the C5 position is susceptible to electrophilic substitution, such as bromination. nih.gov A 2-amino group on the thiazole ring can be a versatile handle for further functionalization. nih.gov

N-Alkylation : While the nitrogen of the thiazole ring is generally less nucleophilic, modifications can be made. In some contexts, varying N-alkyl substitutions on the thiazole nitrogen has been shown to significantly impact the biological activity of thiazole-containing compounds. acs.org

Building Block Approach : A common strategy is to synthesize a functionalized thiazole ring first and then attach it to the benzaldehyde portion. For example, 4-(chloromethyl)thiazole or 4-(hydroxymethyl)thiazole can be synthesized and then coupled with 2-hydroxybenzaldehyde via a Williamson ether synthesis to form the core structure. This allows for modifications to be made to the thiazole ring prior to the coupling step.

Varying Linker Length and Composition : The standard Williamson ether synthesis (reacting an alkoxide with a haloalkane) can be adapted to introduce different linkers. By using haloalkanes of varying lengths (e.g., 1-bromoethane, 1-bromo-propane) in place of a methylating agent, the linker can be extended. Alternatively, reacting a hydroxyphenyl-thiazole derivative with propargyl bromide introduces an alkyne functionality, which can then be used in "click chemistry" reactions to attach a wide variety of other groups via a triazole ring. ajgreenchem.com

Changing Linker Type : It is also possible to replace the ether linkage entirely. For instance, instead of an oxygen atom, a sulfur (thioether) or nitrogen (amine) linkage could be installed using appropriate coupling chemistries. This fundamentally alters the geometry and electronic nature of the connection between the two ring systems. acs.org

Creating libraries of diverse analogs often requires sophisticated multi-step synthetic sequences that allow for the selective modification of different parts of the molecule.

Sequential Reactions in Continuous Flow : As mentioned in section 2.3.2, continuous flow chemistry enables complex, multi-step syntheses without isolating intermediates. A sequence could involve the formation of the thiazole ring, followed by an in-line deprotection or activation step, and then a final multicomponent reaction to functionalize the benzaldehyde portion. nih.gov This automated approach is highly efficient for generating a library of related compounds. nih.gov

Orthogonal Protecting Group Strategy : To selectively modify one part of the molecule without affecting another, orthogonal protecting groups can be employed. For example, one could start with a precursor having both a protected hydroxyl group on the benzaldehyde ring and a reactive site on the thiazole. The thiazole could be functionalized first, then the protecting group on the hydroxyl removed to allow for the ether linkage formation or further modification of the benzaldehyde ring.

Multi-step Build-up of Complexity : A linear, multi-step approach is often used to build complex derivatives. A reported five-step synthesis for thiazole-based stilbene (B7821643) analogs provides a clear example:

Cyclization : Formation of a 2-methylthiazole (B1294427) ring via Hantzsch synthesis.

Bromination : Sequential bromination at the C5 position of the thiazole and the benzylic methyl group.

Arbuzov Reaction : Reaction with triethyl phosphite (B83602) to form a phosphonate (B1237965) intermediate.

Wittig-Horner Reaction : Reaction of the phosphonate with various benzaldehydes to install the stilbene-like double bond and introduce diversity. nih.gov

This type of sequential strategy allows for the systematic construction of complex molecular architectures based on the core this compound scaffold.

Chemical Reactivity and Reaction Mechanisms of 2 1,3 Thiazol 4 Ylmethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a key site for a variety of chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. unizin.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. unizin.orglibretexts.org

A general mechanism for this process is as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. libretexts.org

Intermediate Formation: A tetrahedral alkoxide intermediate is formed. libretexts.org

Protonation: The negatively charged oxygen is protonated by a protic solvent or during an acidic workup to give the final alcohol product. unizin.org

Common nucleophilic addition reactions for the aldehyde moiety of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde would include reactions with Grignard reagents and the formation of cyanohydrins. For instance, reaction with a Grignard reagent (R-MgX) would yield a secondary alcohol, while reaction with hydrogen cyanide (HCN) or a cyanide salt would produce a cyanohydrin. youtube.comnih.gov

Reaction TypeNucleophileGeneral Product
Grignard ReactionR-MgX (e.g., CH₃MgBr)Secondary Alcohol
Cyanohydrin Formation⁻CN (from HCN/NaCN)Cyanohydrin
Hydride ReductionH⁻ (from NaBH₄, LiAlH₄)Primary Alcohol

Condensation Reactions

The aldehyde group readily undergoes condensation reactions, which are vital for forming new carbon-carbon bonds. chemcess.com These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by a dehydration step.

Aldol Condensation: In a crossed or mixed Aldol condensation, this compound, which lacks α-hydrogens, can react with an enolizable aldehyde or ketone (like acetone) in the presence of a base. miracosta.eduyoutube.com The enolate of the ketone attacks the carbonyl carbon of the benzaldehyde (B42025) derivative, leading to a β-hydroxy ketone, which can then dehydrate upon heating to form a stable α,β-unsaturated ketone, driven by the formation of a conjugated system. miracosta.edu

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile), catalyzed by a weak base like an amine. nih.govresearchgate.net The reaction produces an α,β-unsaturated product. The use of environmentally benign catalysts and solvent-free conditions has been explored for this type of reaction. researchgate.nettsijournals.com

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.orgstackexchange.com

Reaction NameReagent TypeGeneral Product
Aldol CondensationEnolizable ketone/aldehyde (e.g., Acetone)α,β-Unsaturated ketone/aldehyde
Knoevenagel CondensationActive methylene compound (e.g., Malononitrile)α,β-Unsaturated dinitrile/ester
Wittig ReactionPhosphorus ylide (Ph₃P=CHR)Alkene

Oxidation Pathways for Carboxylic Acid Formation

Aldehydes are readily oxidized to form carboxylic acids. nih.gov This transformation is a common and important reaction in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, ranging from strong, metal-based oxidants to milder, more selective reagents.

Common reagents for the oxidation of aldehydes include:

Potassium dichromate (K₂Cr₂O₇) in acidic solution. The reaction is typically performed under reflux to ensure complete conversion to the carboxylic acid. libretexts.org

Chromium trioxide (CrO₃) in aqueous acid, also known as the Jones reagent, which provides good yields at room temperature. libretexts.org

Potassium permanganate (B83412) (KMnO₄) .

Oxone (potassium peroxymonosulfate) , which offers a metal-free alternative for oxidation. organic-chemistry.org

Sodium hypochlorite (B82951) (NaClO) , which can be used in basic media, sometimes with microwave assistance to reduce reaction times. researchgate.net

The general transformation involves the addition of an oxygen atom to the aldehyde group, converting the C-H bond into a C-OH bond.

Oxidizing AgentReaction Conditions
Potassium dichromate (K₂Cr₂O₇) / H₂SO₄Heating under reflux
Jones Reagent (CrO₃ / H₂SO₄)Room temperature
Oxone (KHSO₅)Mild conditions
Sodium Hypochlorite (NaClO)Basic media, optional microwave

Reduction Pathways for Alcohol Formation

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic chemistry, often achieved with high selectivity using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.comyoutube.com It readily reduces aldehydes and ketones to their corresponding alcohols but does not typically affect less reactive carbonyl groups like esters or amides. masterorganicchemistry.com The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol. nih.govugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Other reducing agents like Lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger and less selective reducing agent than NaBH₄.

Reducing AgentSelectivityProduct
Sodium Borohydride (NaBH₄)High (reduces aldehydes/ketones)Primary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Low (reduces most carbonyls)Primary Alcohol

Reactivity of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its aromaticity is greater than that of the corresponding oxazole, as evidenced by NMR data indicating a strong diamagnetic ring current. wikipedia.org The presence of the heteroatoms influences the electron density distribution in the ring, directing its reactivity. The C2 position is the most electron-deficient, while the C5 position is relatively electron-rich, making it the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the thiazole ring generally occurs at the C5 position, which is the most nucleophilic carbon. pharmaguideline.comnumberanalytics.com The reactivity of the ring towards electrophiles can be enhanced by the presence of electron-donating groups. pharmaguideline.com

Halogenation: Thiazoles can be halogenated, typically at the C5 position. pharmaguideline.com Bromination of 4-substituted thiazoles, for example, can be achieved using various brominating agents. The synthesis of various bromothiazoles, including 5-bromothiazole (B1268178) derivatives, has been well-documented, often starting from precursors like 2-aminothiazole (B372263) or through sequential bromination-debromination steps. lookchem.comnih.gov N-Bromosuccinimide (NBS) is a common reagent for such transformations. numberanalytics.com

Nitration: Direct nitration of the thiazole ring can be challenging due to the basicity of the ring nitrogen, which can react with the strong acids used in nitrating mixtures (e.g., HNO₃/H₂SO₄). ias.ac.in This can lead to the formation of a thiazolium salt, which deactivates the ring towards electrophilic attack. However, under specific conditions and with certain substituted thiazoles, nitration at the C5 or C4 position has been reported. ias.ac.in

ReactionReagentPosition of Substitution
BrominationN-Bromosuccinimide (NBS)C5
NitrationHNO₃ / H₂SO₄C5 (typically)

Nucleophilic Substitution Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack. This reactivity allows the compound to participate in a wide range of classic and modern organic reactions, making it a valuable synthetic intermediate. These reactions typically involve the addition of a nucleophile to the electrophilic carbonyl carbon, followed by either a direct addition or a condensation mechanism.

Key examples of such reactions include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or thiazolidinedione, typically catalyzed by a weak base. researchgate.netnih.gov This is a fundamental carbon-carbon bond-forming reaction used to synthesize substituted alkenes and important intermediates for pharmaceuticals. researchgate.nettsijournals.com

Wittig Reaction: The aldehyde can be converted to an alkene by reacting with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmnstate.edu This reaction is highly versatile for creating a double bond at a specific position with control over stereochemistry depending on the nature of the ylide. organic-chemistry.orgstackexchange.com

Reductive Amination: This process involves the reaction of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov This is an efficient method for synthesizing secondary and tertiary amines.

The following table illustrates the general conditions for these nucleophilic addition/condensation reactions with benzaldehyde derivatives.

Reaction TypeTypical NucleophileCatalyst/ReagentSolventExpected Product Type
Knoevenagel CondensationMalononitrilePiperidine (B6355638) or other weak baseEthanolα,β-Unsaturated nitrile
Wittig ReactionTriphenyl phosphonium ylide (e.g., Ph3P=CH2)Strong base (e.g., BuLi) or salt-free conditionsTHF, Diethyl etherAlkene
Reductive AminationPrimary or Secondary AmineReducing agent (e.g., NaBH3CN, H2/Catalyst)Methanol, DichloromethaneSubstituted Amine

Role in Heterocyclic Coupling

The aldehyde functionality of this compound makes it an excellent building block for the synthesis of more complex heterocyclic systems. Through multicomponent reactions, the aldehyde can react with various nucleophiles and other reagents in a single pot to construct diverse molecular scaffolds. oiccpress.comrsc.org

For instance, the compound can be utilized in reactions that form new heterocyclic rings fused to or substituted with the thiazole-benzaldehyde framework. The reaction of an aldehyde with a compound containing two nucleophilic sites is a common strategy for synthesizing heterocycles like thiazoles, pyrimidines, and 1,3-oxazines. oiccpress.com The synthesis of thiazole-based hybrids often involves the condensation of a thiazole-containing intermediate with other reactive species. nih.gov The presence of both the thiazole ring and the reactive aldehyde group in one molecule offers a platform for creating novel compounds with potential biological activities. nih.gov

Influence of Substituents on Electronic and Steric Effects

Electron-Withdrawing Properties of the Thiazole Ring

The 1,3-thiazole ring is recognized as an electron-deficient heterocycle. This is due to the presence of the electronegative nitrogen atom in an imine-like (C=N) bond, which exerts an inductive electron-withdrawing effect on the ring system. This property makes the thiazole ring a common component in various organic molecules designed for specific electronic characteristics. The electron-withdrawing nature of the thiazole moiety can influence the reactivity of functional groups attached to it or to adjacent rings.

Impact on Aldehyde Electrophilicity

The electron-withdrawing character of the thiazole ring in this compound influences the reactivity of the aldehyde group. This electronic effect is transmitted through the methoxy-phenyl bridge to the carbonyl carbon. An electron-withdrawing substituent generally increases the electrophilicity of the aldehyde's carbonyl carbon by pulling electron density away from it. This enhances the partial positive charge on the carbon atom, making it more susceptible to attack by nucleophiles.

Consequently, this compound is expected to be more reactive towards nucleophiles compared to an unsubstituted benzaldehyde or a benzaldehyde bearing an electron-donating group. This enhanced reactivity would be reflected in faster reaction rates for processes like Knoevenagel condensations, Wittig reactions, and imine formation.

Reaction Kinetics and Selectivity Studies

While specific kinetic studies on this compound are not widely available, the principles of physical organic chemistry allow for predictions of its kinetic behavior. The rate of reactions where the aldehyde acts as an electrophile is highly dependent on the substituents on the benzene ring.

Kinetic studies on the reactions of various substituted benzaldehydes often utilize the Hammett equation to quantify the electronic effects of substituents. rsc.orgarkat-usa.org In such studies, a positive rho (ρ) value is typically observed for reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon. This indicates that electron-withdrawing groups, which stabilize the developing negative charge in the transition state, accelerate the reaction.

Given the electron-withdrawing nature of the thiazolemethoxy substituent, it is anticipated that this compound would exhibit a reaction rate greater than that of benzaldehyde in base-catalyzed condensation reactions. rsc.org The magnitude of this effect would depend on the efficiency of electronic transmission through the ortho-methoxy linkage.

The following table presents hypothetical relative reaction rates for a Knoevenagel condensation, illustrating the expected trend based on substituent electronic effects.

Benzaldehyde DerivativeSubstituent TypeExpected Relative Rate (k_rel)
4-MethoxybenzaldehydeElectron-Donating< 1
BenzaldehydeUnsubstituted (Reference)1
This compoundWeakly Electron-Withdrawing> 1
4-NitrobenzaldehydeStrongly Electron-Withdrawing>> 1

Regarding selectivity, in reactions with unsymmetrical reagents, the steric hindrance caused by the ortho-substituent might play a role in directing the approach of the nucleophile, potentially influencing the stereochemical outcome of the reaction.

Applications As Synthetic Intermediates and Precursors

Role in the Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the -NHN=CH- group and are of significant interest due to their diverse biological activities. nih.gov The synthesis of hydrazone derivatives typically involves the condensation reaction between an aldehyde and a hydrazine (B178648) or hydrazide. nih.govworldwidejournals.com In this context, 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde can react with various hydrazines and hydrazides to furnish a series of novel hydrazone derivatives. The aldehyde group of this compound serves as the electrophilic center, which is attacked by the nucleophilic nitrogen of the hydrazine or hydrazide, followed by dehydration to yield the corresponding hydrazone. researchgate.net

The general reaction scheme involves refluxing equimolar amounts of this compound and the desired hydrazine or hydrazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid. worldwidejournals.comresearchgate.net

Table 1: Examples of Hydrazone Derivatives Synthesized from Substituted Benzaldehydes

Aldehyde ReactantHydrazine/Hydrazide ReactantResulting Hydrazone DerivativeReference
4-FluorobenzaldehydePhenylhydrazine1-(4-Fluorobenzylidene)-2-phenylhydrazine nih.gov
2-Hydroxybenzaldehyde2-HydroxybenzohydrazideN'-(2-Hydroxybenzylidene)-2-hydroxybenzohydrazide worldwidejournals.com
Substituted BenzaldehydesSubstituted Benzoic Acid HydrazideN'-(Substituted-benzylidene)substituted benzohydrazide nih.gov
2,3- or 2,4-DihydroxybenzaldehydeIsonicotinic Hydrazide(E)-N'-(2,3-dihydroxybenzylidene)isonicotinohydrazide rsc.org

Utilization in the Formation of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds that are extensively studied in medicinal chemistry. mdpi.comnih.gov The synthesis of thiazolidin-4-one derivatives can be achieved through various synthetic routes, with one common method being the Knoevenagel condensation of a thiazolidinedione with an aldehyde. researchgate.netnih.gov In this reaction, this compound can be condensed with compounds like thiazolidine-2,4-dione in the presence of a basic catalyst such as piperidine (B6355638) or sodium acetate (B1210297) to yield 5-arylmethylene-thiazolidin-4-one derivatives. researchgate.net

Another significant route to thiazolidin-4-ones is a one-pot multicomponent reaction involving an aldehyde, an amine, and a mercapto-acid like thioglycolic acid. nih.gov Here, this compound would react with an amine to form a Schiff base in situ, which then undergoes cyclization with thioglycolic acid to afford the thiazolidin-4-one ring. nih.gov

Table 2: Synthesis of Thiazolidin-4-one Derivatives from Aromatic Aldehydes

Aldehyde ReactantOther ReactantsSynthetic MethodResulting Derivative TypeReference
Benzaldehyde (B42025)Thiosemicarbazide, Methyl 2-chloroacetateMultistep Synthesis2-(((E)-benzylidene)hydrazono)thiazolidin-4-one mdpi.com
Substituted BenzaldehydeL-cysteineReflux in ethanol2-Substituted phenyl thiazolidine-4-carboxylic acid researchgate.net
4-(Methylthio)benzaldehydeAmines, Mercaptoacetic acidMulticomponent one-pot2-(4-(Methylthio)phenyl)-3-substituted-thiazolidin-4-one nih.gov
Aromatic AldehydesThiazolidine-2,4-dioneKnoevenagel condensation5-Arylidene-2,4-thiazolidinediones nih.gov

Precursor for Pyrimidine-2,4,6-trione Derivatives

Pyrimidine-2,4,6-triones, also known as barbiturates, and their derivatives are of considerable interest in medicinal chemistry. asu-edu.runih.gov A well-established method for the synthesis of these compounds is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgunair.ac.id In this reaction, this compound can serve as the aldehyde component to produce dihydropyrimidinones. mdpi.com

Another common approach is the Knoevenagel condensation of this compound with barbituric acid or its derivatives. asu-edu.ruresearchgate.net This reaction is typically carried out in the presence of a catalyst and can be promoted by conventional heating or microwave irradiation to yield 5-arylidenepyrimidine-2,4,6-trione derivatives. researchgate.net

Table 3: Pyrimidine-2,4,6-trione Derivatives from Aromatic Aldehydes

Aldehyde ReactantOther ReactantsReaction TypeResulting Derivative TypeReference
Aromatic AldehydesBarbituric acid, Malononitrile (B47326)Knoevenagel-Michael condensationPyrano[2,3-d]pyrimidinones researchgate.net
BenzaldehydeEthyl acetoacetate, UreaBiginelli reaction6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate unair.ac.id
4-Hydroxy-3,5-dimethoxybenzaldehydeBarbituric acidCondensation in water5-((4-Hydroxy-3,5-dimethoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione asu-edu.ru
BenzaldehydeN-carbamoylglycine, Ethyl acetoacetateBiginelli reactionBiginelli compound beilstein-journals.org

Development of Other Complex Organic Molecules

The utility of this compound extends beyond the synthesis of the aforementioned heterocyclic systems. Its aldehyde functionality allows it to participate in a variety of carbon-carbon bond-forming reactions, leading to the development of more intricate molecular architectures. For instance, it can be employed in sequential Knoevenagel condensation/cyclization reactions to construct indene (B144670) and benzofulvene derivatives. nih.gov

Furthermore, this aldehyde can be a key starting material for the synthesis of various other heterocyclic compounds. For example, it can be used to synthesize 1,3,4-thiadiazole (B1197879) derivatives through reactions with thiosemicarbazides followed by cyclization. nih.gov The reactivity of the aldehyde also allows for its use in the synthesis of Schiff bases, which are themselves versatile intermediates for the preparation of other biologically active molecules.

Spectroscopic and Spectrometric Elucidation Methodologies

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the aldehyde group is typically confirmed by a strong C=O stretching vibration, which for aromatic aldehydes, generally appears in the range of 1710-1685 cm⁻¹. The C-H bond of the aldehyde group is also expected to show a characteristic stretching vibration around 2850-2750 cm⁻¹.

The ether linkage (C-O-C) in the molecule would likely produce strong asymmetric and symmetric stretching bands. The asymmetric C-O-C stretching is anticipated in the region of 1275-1200 cm⁻¹, while the symmetric stretching is expected around 1075-1020 cm⁻¹.

The thiazole (B1198619) ring contributes several characteristic vibrations. The C=N stretching vibration within the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region. The C-S stretching vibration is typically weaker and can be observed in the fingerprint region, usually between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations from both the benzene (B151609) and thiazole rings are expected to be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretching
~2850-2750Aldehyde C-HStretching
~1700Aldehyde C=OStretching
~1600, ~1580, ~1470Aromatic C=CStretching
~1620Thiazole C=NStretching
~1250Aryl-O-CH₂Asymmetric Stretching
~1040Aryl-O-CH₂Symmetric Stretching
~750C-SStretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments.

The most downfield signal is expected for the aldehyde proton (-CHO), typically appearing as a singlet in the range of δ 9.8-10.5 ppm. The protons of the benzene ring would resonate in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, these protons would exhibit a complex splitting pattern, likely appearing as multiplets or distinct doublets and triplets.

The methylene (B1212753) protons (-O-CH₂-) of the methoxy (B1213986) bridge would likely appear as a singlet around δ 5.0-5.5 ppm. The chemical shift is influenced by the adjacent oxygen atom and the thiazole ring.

The protons on the thiazole ring are expected to show distinct signals. The proton at the C2 position of the thiazole ring typically appears at a lower field (around δ 8.5-9.0 ppm) as a singlet, while the proton at the C5 position would resonate at a slightly higher field (around δ 7.0-7.5 ppm), also as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.5Singlet1H
Thiazole (H-2)8.5 - 9.0Singlet1H
Aromatic (Benzene)7.0 - 8.0Multiplet4H
Thiazole (H-5)7.0 - 7.5Singlet1H
Methylene (-OCH₂-)5.0 - 5.5Singlet2H

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The aldehyde carbonyl carbon is the most deshielded and is expected to resonate in the range of δ 190-200 ppm. The aromatic carbons of the benzene ring and the thiazole ring would appear in the region of δ 110-160 ppm. The carbon atom of the benzene ring attached to the oxygen (C-O) would be found in the lower end of this range, while the carbon attached to the aldehyde group would be at the higher end. The methylene carbon (-O-CH₂-) would likely appear around δ 60-70 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 200
Aromatic/Thiazole (C)110 - 160
Methylene (-OCH₂-)60 - 70

For a molecule with the structure of this compound, there are no stereocenters, and therefore, no stereoisomers such as enantiomers or diastereomers are possible. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating frame Overhauser Effect Spectroscopy (ROESY), which are used to determine stereochemistry and through-space proton-proton interactions, would not be necessary for the primary structural elucidation of this compound. However, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed to definitively assign the proton and carbon signals, especially for the complex aromatic regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₉NO₂S), the expected molecular weight is approximately 219.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 219.

The fragmentation of the molecule under electron ionization is expected to proceed through several key pathways. A common fragmentation for benzaldehyde (B42025) derivatives is the loss of the formyl radical (•CHO), leading to a fragment ion. Another likely fragmentation pathway would involve the cleavage of the ether bond.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
219[M]⁺
190[M - CHO]⁺
121[C₇H₅O₂]⁺
99[C₄H₅NS]⁺
77[C₆H₅]⁺

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to determine the empirical formula and to confirm the purity of the synthesized compound. The calculated elemental composition for the molecular formula C₁₁H₉NO₂S is as follows:

Table 5: Calculated Elemental Analysis for C₁₁H₉NO₂S

ElementPercentage (%)
Carbon (C)60.26
Hydrogen (H)4.14
Nitrogen (N)6.39
Sulfur (S)14.62
Oxygen (O)14.59

Experimental values obtained from an elemental analyzer should be in close agreement with these calculated percentages (typically within ±0.4%) to confirm the molecular formula.

Chromatographic Techniques for Purity Assessment (e.g., TLC)

The purity of synthesized this compound and its analogs is a critical parameter that is often ascertained using chromatographic techniques. Among these, Thin-Layer Chromatography (TLC) stands out as a fundamental and widely used method for rapid purity assessment.

Detailed research findings indicate that the purity of a series of 2, 3, or 4-(2-arylthiazol-4-yl-methoxy)-benzaldehyde derivatives was demonstrated by thin layer chromatography. researchgate.net This quality control step is essential to confirm the successful synthesis and isolation of the target compound before its structure is confirmed by other spectroscopic methods.

In a specific application, analytical thin layer chromatography was performed on precoated Silica (B1680970) Gel 60F254 sheets. researchgate.net The visualization of the separated spots on the TLC plates was achieved through UV absorption. researchgate.net This methodology allows for a qualitative assessment of the number of components in a sample, where a single spot is indicative of a pure compound under the specific chromatographic conditions used.

The following table summarizes the typical parameters employed in the TLC analysis for purity assessment of this compound and related compounds.

ParameterDescriptionSource
Stationary Phase Precoated Silica Gel 60F254 sheets researchgate.net
Mobile Phase Not explicitly stated, but would typically consist of a mixture of non-polar and polar solvents.
Visualization UV absorption researchgate.net
Purpose To demonstrate the purity of the synthesized compounds. researchgate.net

While the specific mobile phase composition and the corresponding Rf (retardation factor) values for this compound are not detailed in the available literature, the use of TLC with silica gel plates and UV detection is a confirmed method for its purity evaluation. researchgate.net The appearance of a single spot under these conditions provides strong evidence of the compound's homogeneity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the geometric structure, electronic landscape, and reactivity of a compound.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a preferred method for calculating the electronic structure of molecules. A DFT study on 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde would begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles.

Following optimization, various electronic properties would be determined. The findings of such a study would typically be presented in a detailed table.

Table 1: Hypothetical DFT-Calculated Structural and Electronic Parameters for this compound No data available in published literature.

Parameter Calculated Value
Optimized Geometry
C-C Bond Lengths (Benzene Ring) Data not available
C-O Bond Length (Ether Linkage) Data not available
C-S Bond Length (Thiazole Ring) Data not available
C=N Bond Length (Thiazole Ring) Data not available
Electronic Properties
Total Energy Data not available
Dipole Moment Data not available

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound No data available in published literature.

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Calculation of Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Electrodonating Power (ω-): The capability of a molecule to donate charge.

Electroaccepting Power (ω+): The capability of a molecule to accept charge.

Table 3: Hypothetical Global Reactivity Descriptors for this compound No data available in published literature.

Descriptor Value
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electrophilicity Index (ω) Data not available
Electrodonating Power (ω-) Data not available

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is commonly used to predict the interaction between a small molecule (ligand) and a protein (target).

Ligand-Target Binding Interactions

A molecular docking study of this compound would involve selecting a specific protein target. The simulation would then predict how the compound binds within the active site of this target. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Prediction of Binding Affinities and Molecular Recognition

The primary output of a docking simulation is a prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value typically indicates a stronger, more favorable binding interaction. This score helps in ranking potential drug candidates and understanding the molecular recognition process between the ligand and its target.

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target No data available in published literature.

Parameter Result
Protein Target Data not available
Binding Affinity / Docking Score (kcal/mol) Data not available
Key Interacting Residues Data not available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a specific biological endpoint, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the costs and time associated with drug discovery.

While specific QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to hypothesize a modeling study for a series of its derivatives. Such a study would involve the generation of a dataset of analogues with varying substituents on either the benzaldehyde (B42025) or the thiazole (B1198619) ring, and the experimental determination of their biological activity (e.g., enzyme inhibition, receptor binding affinity).

A typical QSAR study for derivatives of this compound would involve the following steps:

Dataset Preparation: A series of derivatives would be synthesized, and their biological activities (e.g., IC50 values) would be determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), and thermodynamic parameters (e.g., logP).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. researchgate.net

For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that the biological activity is positively correlated with the hydrophobicity (logP) and the presence of an electron-withdrawing group at a specific position on the benzaldehyde ring, while being negatively correlated with the steric bulk of the substituent.

To illustrate, consider the following hypothetical data for a QSAR study:

Compound IDR-group (on Benzaldehyde ring)Experimental pIC50LogPElectronic Parameter (Hammett's σ)Steric Parameter (Molar Refractivity)
1 H5.22.50.001.03
2 4-Cl5.83.20.236.03
3 4-CH35.43.0-0.175.65
4 4-NO26.12.40.787.36
5 3-F5.62.70.340.92

Note: This table is for illustrative purposes only and does not represent real experimental data.

The analysis of such data could lead to a QSAR equation that would be instrumental in designing more potent derivatives of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a detailed picture of its dynamic behavior over time.

For this compound, a key structural feature is the ether linkage between the benzaldehyde and thiazole rings, which allows for considerable conformational flexibility. Understanding the preferred conformations around this linkage is essential for predicting how the molecule might bind to a receptor or enzyme active site.

Conformational Analysis:

A conformational analysis of this compound would typically involve systematically rotating the rotatable bonds, particularly the C-O-C-C dihedral angles of the methoxy (B1213986) bridge, and calculating the potential energy of each conformation using quantum mechanics or molecular mechanics methods. This would result in a potential energy surface, highlighting the low-energy, and therefore more populated, conformations. Studies on structurally related methoxybenzaldehyde compounds have utilized techniques like inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations to investigate their dynamics in the solid state. mdpi.com

Molecular Dynamics Simulations:

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of this compound in a simulated biological environment, such as in a solvent box of water. An MD simulation would track the movements of all atoms in the molecule over a period of time (typically nanoseconds to microseconds), governed by a force field that describes the interatomic forces.

The key insights that could be gained from an MD simulation of this compound include:

Dominant Conformations: Identification of the most stable and frequently occurring conformations in solution.

Flexibility and Rigidity: Analysis of which parts of the molecule are flexible and which are more rigid.

Solvent Interactions: Understanding how the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions.

A hypothetical analysis of an MD simulation trajectory might reveal the following:

ParameterAverage ValueStandard DeviationDescription
Dihedral Angle 1 (C(aryl)-O-CH2-C(thiazole)) 175°± 15°Indicates a preference for a near-planar, extended conformation.
Dihedral Angle 2 (O-CH2-C(thiazole)=C) -95°± 20°Shows significant flexibility around this bond.
End-to-End Distance 8.5 ű 0.5 ÅReflects the overall shape and size of the molecule in its dominant conformations.
Solvent Accessible Surface Area (SASA) 350 Ų± 20 ŲProvides a measure of the molecule's exposure to the solvent.

Note: This table is for illustrative purposes only and does not represent real simulation data.

Biological Activity Studies Pre Clinical and Mechanistic Insights

Investigation of Antimicrobial Efficacy

The antimicrobial potential of compounds incorporating the thiazole (B1198619) and benzaldehyde (B42025) scaffolds has been an area of active research. These studies form the basis for understanding the possible efficacy of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde against various microbial pathogens.

Antibacterial Activity (Gram-negative and Gram-positive strains)

Direct studies on the antibacterial activity of this compound are limited. However, research on a series of related 2, 3, or 4-(2-arylthiazol-4-yl-methoxy)-benzaldehyde isonicotinoyl hydrazone analogs has been conducted. In this research, the core structure is similar to the compound of interest. The in vitro screening of these hydrazone derivatives against a panel of Gram-negative and Gram-positive bacteria revealed poor to moderate antibacterial activity against the tested Gram-negative strains. researchgate.net Notably, only one compound within the tested series demonstrated inhibitory activity against Gram-positive bacteria. researchgate.net

This suggests that while the thiazol-methoxy-benzaldehyde scaffold possesses a basal level of antibacterial potential, further chemical modifications may be necessary to enhance its potency and broaden its spectrum of activity.

Interactive Data Table: Antibacterial Activity of Structurally Related Analogs

Compound ClassBacterial StrainsActivity LevelSource
(2-arylthiazol-4-yl-methoxy)-benzaldehyde isonicotinoyl hydrazone analogsGram-negativePoor to Moderate researchgate.net
(2-arylthiazol-4-yl-methoxy)-benzaldehyde isonicotinoyl hydrazone analogsGram-positiveGenerally Inactive (one exception) researchgate.net

Antifungal Activity

As of the latest literature review, no specific studies detailing the antifungal efficacy of this compound have been published. However, the broader classes of benzaldehyde and thiazole derivatives have independently shown promise as antifungal agents. For instance, certain benzaldehyde derivatives are known to possess antifungal properties. nih.govnih.gov Similarly, various thiazole-containing compounds have been synthesized and evaluated for their activity against fungal pathogens. researchgate.net These findings suggest that this compound could be a candidate for future antifungal screening.

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, based on its constituent moieties, several potential mechanisms can be proposed.

The benzaldehyde component could contribute to antimicrobial effects through the disruption of cellular antioxidation systems. Natural phenolic compounds, including certain benzaldehydes, can act as redox cyclers, which destabilize the cellular redox homeostasis in microbes, leading to growth inhibition.

The thiazole ring is a key structural component in many bioactive molecules and may exert its antimicrobial effect through various pathways. For some thiazole derivatives, the proposed mechanism involves the inhibition of essential enzymes or interference with nucleic acid synthesis.

Evaluation of Anticancer Properties

The potential of thiazole-containing compounds as anticancer agents is an area of significant research interest. While direct cytotoxic data for this compound is not available, studies on related structures provide a framework for its potential in this therapeutic area.

Cytotoxicity against Human Cancer Cell Lines (e.g., glioblastoma, lung, cervical)

Research into the anticancer properties of various thiazole derivatives has demonstrated cytotoxic effects against several human cancer cell lines.

Glioblastoma: A novel thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, has shown significant cytotoxicity against human glioblastoma U251 and T98G cells. nih.gov This compound was found to be approximately 20 times more cytotoxic than the standard chemotherapeutic agent temozolomide (B1682018) in these cell lines. nih.gov The mechanism of action was linked to the induction of apoptosis. nih.gov

Lung Cancer: In a study of thiazolyl–catechol compounds, cytotoxicity was evaluated against human pulmonary malignant cells (A549). mdpi.com Certain derivatives in this class exhibited potent cytotoxic activity. mdpi.com Another study on 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues also reported in vitro anticancer activity against the A-549 lung cancer cell line. researchgate.net

Cervical Cancer: The aforementioned study on benzofuran-triazole-benzaldehyde analogues also demonstrated activity against the HeLa cervical cancer cell line. researchgate.net A 2-(trifluoromethyl)benzyl substituted derivative showed notable activity against both lung and cervical cancer cell lines. researchgate.net

These findings underscore the potential of the thiazole scaffold as a pharmacophore for the development of novel anticancer agents targeting a range of malignancies.

Interactive Data Table: Cytotoxicity of Structurally Related Thiazole Derivatives

Compound ClassCancer Cell LineNotable FindingSource
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamideGlioblastoma (U251, T98G)~20x more cytotoxic than temozolomide nih.gov
Thiazolyl–catechol compoundsLung (A549)Potent cytotoxic activity observed mdpi.com
Benzofuran-triazole-benzaldehyde analoguesLung (A549), Cervical (HeLa)A trifluoromethylbenzyl derivative showed outstanding activity researchgate.net

Selective Cytotoxicity Profiles

An important aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. In the study of thiazolyl–catechol compounds, one derivative demonstrated exceptional selectivity, showing lower toxicity to normal human foreskin fibroblasts (BJ) while maintaining high cytotoxicity against A549 lung cancer cells. mdpi.com This highlights the potential for designing thiazole-based compounds with favorable selective cytotoxicity profiles.

Modulation of Cellular Pathways

No research data was identified that specifically investigates the modulation of cellular pathways by this compound. While broader classes of thiazole and benzaldehyde derivatives have been reported to influence various signaling cascades, such as the MAPK and PI3K/AKT pathways, these findings cannot be directly attributed to the specific compound . nih.govacademie-sciences.fr

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

There is no available information on the interaction of this compound with specific molecular targets like enzymes or receptors. Studies on other thiazole-containing molecules have shown engagement with targets such as neuronal nitric oxide synthase and adenosine (B11128) A3 receptors, but this cannot be assumed for the subject compound. beilstein-journals.org

Anti-inflammatory Activity Assessments

Anti-inflammatory Activity Assessments

Modulation of Inflammatory Mediators (e.g., NO synthesis)

Specific data on the modulation of inflammatory mediators, such as the inhibition of nitric oxide (NO) synthesis, by this compound is not present in the available literature. While some benzaldehyde and thiazole derivatives have demonstrated the ability to inhibit NO production in cellular models of inflammation, these results are not specific to the requested compound. beilstein-journals.orgnih.gov

Effects on Immune Cell Activity (e.g., phagocytosis)

No studies were found that describe the effects of this compound on the activity of immune cells, such as phagocytosis.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) Studies for Biological Effects

Impact of Substituent Position and Nature on Biological Activity

A specific structure-activity relationship (SAR) study for this compound and its analogs concerning their biological effects has not been published. General SAR principles for thiazole derivatives suggest that the nature and position of substituents on the thiazole and associated phenyl rings can significantly influence their biological activities. academie-sciences.fr However, without experimental data for a series of related compounds, a detailed SAR analysis for this specific chemical scaffold is not possible.

Comparison with Analogous Benzaldehyde Derivatives

Research into the antimicrobial properties of benzaldehyde derivatives has revealed that the introduction of a thiazole-methoxy group at the ortho position of the benzaldehyde ring can significantly influence its biological activity. A study focused on the synthesis and antimicrobial screening of various (2-arylthiazol-4-yl-methoxy)-benzaldehyde derivatives provides valuable insights into these structure-activity relationships. The isonicotinoyl hydrazone of 2-(2-(4-bromophenyl)-thiazol-4-ylmethoxy)-benzaldehyde, a compound structurally related to this compound, was synthesized and evaluated for its antimicrobial activity. nih.gov

While a direct comparison with simple analogous benzaldehydes like 2-methoxybenzaldehyde (B41997) or benzaldehyde itself was not the primary focus of this particular study, the research underscores the interest in this class of compounds for their potential antimicrobial effects. The study did, however, compare the activity of ortho, meta, and para isomers of the thiazolylmethoxy-benzaldehyde scaffold, revealing that the position of the substitution on the benzaldehyde ring is a critical determinant of antibacterial efficacy. nih.gov

Generally, the biological activity of benzaldehyde and its simple derivatives is known but often requires higher concentrations to be effective. For instance, benzaldehyde has a minimum inhibitory concentration (MIC) greater than or equal to 1024 μg/mL against strains of Staphylococcus aureus. nih.gov In contrast, the introduction of more complex substituents, such as the thiazole-methoxy group, is a common strategy to enhance potency and selectivity.

The rationale behind synthesizing derivatives like this compound is based on the established biological significance of both the thiazole and benzaldehyde moieties. Thiazole rings are a common feature in many biologically active compounds, and their incorporation into a benzaldehyde structure can lead to novel pharmacological profiles.

To fully elucidate the contribution of the thiazole-methoxy group, a direct comparative study with the following analogous benzaldehyde derivatives would be necessary:

Benzaldehyde: The parent compound, providing a baseline for activity.

2-Methoxybenzaldehyde: To determine the effect of a simple methoxy (B1213986) group at the ortho position.

Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde): To compare the effect of a hydroxyl group, which is also a common substituent in biologically active benzaldehydes.

Such a study would allow for the isolation of the pharmacological contribution of the thiazole ring system. The data from such a comparative analysis would be instrumental in understanding whether the thiazole-methoxy group enhances, diminishes, or qualitatively alters the biological activity of the parent benzaldehyde scaffold.

Table of Comparative Antimicrobial Activity (Hypothetical Data)

Since direct comparative data from a single study is not available in the provided search results, the following table is a hypothetical representation of what such a comparative study might reveal. The values are for illustrative purposes to highlight potential differences in activity.

CompoundStructureMIC (μg/mL) vs. Gram-positive bacteria (e.g., S. aureus)MIC (μg/mL) vs. Gram-negative bacteria (e.g., E. coli)
Benzaldehyde>1024>1024
2-Methoxybenzaldehyde5121024
This compound128256

This hypothetical data suggests that the addition of the thiazole-methoxy group could potentially enhance the antimicrobial activity compared to both the unsubstituted benzaldehyde and the simpler 2-methoxybenzaldehyde. However, it is crucial to emphasize that this is an illustrative example, and actual experimental data from a direct comparative study would be required to confirm these structure-activity relationships.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles

A primary avenue for future research is the rational design and synthesis of next-generation derivatives to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govijper.org Modifications can be systematically introduced at three key positions: the thiazole (B1198619) ring, the benzaldehyde (B42025) moiety, and the methoxy (B1213986) bridge.

Thiazole Ring Modifications: Introducing various substituents at the C2 and C5 positions of the thiazole ring can significantly influence biological activity. For instance, incorporating amine or substituted phenyl groups could enhance interactions with biological targets. nih.gov

Benzaldehyde Ring Modifications: The aromatic ring of the benzaldehyde component is ripe for substitution. Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy groups) at different positions can modulate the electronic properties and steric profile of the molecule, potentially leading to improved target binding and cellular activity. ijper.orgnih.gov

Bioisosteric Replacement: The aldehyde functional group could be replaced with other bioisosteres, such as nitriles, oximes, or hydrazones, to explore different binding interactions and improve metabolic stability. ontosight.ai

Modification StrategyTarget PositionExample Substituents/ReplacementsPotential Enhanced Profile
Thiazole SubstitutionC2, C5-NH2, -CH3, -Phenyl, -HalogenIncreased target affinity, improved selectivity
Benzaldehyde SubstitutionOrtho, Meta, Para positions-F, -Cl, -OCH3, -NO2, -OHModulated electronic properties, enhanced cell permeability
Aldehyde ModificationCarbonyl groupOxime, Hydrazone, Nitrile, AlcoholImproved metabolic stability, altered binding modes
Linker ModificationEther OxygenThioether, Amine, Alkyl chainAltered flexibility and conformation

Elucidation of Novel Biological Targets and Mechanisms of Action

While the thiazole moiety is present in numerous FDA-approved drugs with diverse mechanisms, the specific biological targets of 2-(1,3-thiazol-4-ylmethoxy)benzaldehyde are not well-defined. ijper.orgglobalresearchonline.net Future work must focus on identifying its molecular targets and elucidating the downstream pathways it modulates. Thiazole derivatives have been reported to inhibit a wide range of enzymes and receptors, including kinases (e.g., PI3K/mTOR), cholinesterases, and proteins involved in apoptosis like Bcl-2. nih.govnih.govnih.gov

Key research activities should include:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to pull down binding partners from cell lysates.

Enzymatic and Cellular Assays: Screening the compound and its derivatives against panels of known cancer-related kinases, inflammatory enzymes (like COX/LOX), and other disease-relevant targets. nih.govacs.org

Mechanism of Action Studies: Once a primary target is identified, further studies involving gene expression analysis, Western blotting, and cell-based functional assays will be necessary to understand how target modulation leads to a physiological effect, such as apoptosis or cell cycle arrest. primescholars.com

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, reduce costs, and refine the design of more effective molecules. researchgate.net For this compound and its future derivatives, a multi-faceted computational approach is recommended.

Molecular Docking: To predict the binding modes and affinities of designed derivatives against known or hypothesized biological targets. This can help prioritize which compounds to synthesize. researchgate.netijirt.org

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structures of the derivatives with their biological activities. These models can then predict the activity of novel, unsynthesized compounds. ijper.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the conformational changes induced upon binding. primescholars.comresearchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable drug-like profiles early in the design phase. nih.govnih.gov

Computational MethodApplication in Drug Design
Molecular DockingPredict binding affinity and orientation at the target site.
3D-QSARGuide the design of new derivatives with improved potency.
Molecular DynamicsAssess the stability of the ligand-target complex.
In Silico ADMETPredict pharmacokinetic and toxicity profiles to select promising candidates.

Development of Robust and Scalable Synthetic Protocols for Industrial Application

For any promising compound to move from the laboratory to clinical application, the development of an efficient, cost-effective, and scalable synthesis is paramount. Current synthetic routes for similar compounds often involve multiple steps, which can be inefficient for large-scale production. libretexts.org

Future research should focus on:

One-Pot Syntheses: Developing telescoped or one-pot reaction sequences to reduce the number of intermediate purification steps, saving time and resources. rug.nlacs.orgresearchgate.net

Green Chemistry Approaches: Utilizing environmentally benign solvents, exploring catalytic methods (e.g., using reusable catalysts), and designing reactions with high atom economy to minimize waste.

Process Optimization: Systematically optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity, ensuring the process is robust and reproducible on an industrial scale.

Exploration of New Application Areas in Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique structure of this compound makes it a candidate for applications in chemical biology and materials science.

Chemical Biology: The compound could be modified to create chemical probes. For example, incorporating a fluorescent tag or a reactive group for covalent labeling could enable the visualization and identification of its biological targets in living cells.

Materials Science: Benzaldehyde derivatives are used as building blocks for functional materials. ontosight.ai The aldehyde group can readily participate in condensation reactions to form Schiff bases, which are useful in the synthesis of polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The thiazole and benzaldehyde components could impart unique electronic or photophysical properties to these materials, making them suitable for applications in sensors, catalysis, or electronics.

By pursuing these integrated research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and advanced functional materials.

Q & A

What are the standard synthetic routes for 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?

Level : Basic
Answer :
The synthesis typically involves coupling a thiazole derivative with a benzaldehyde precursor. A common approach is the Mitsunobu reaction or nucleophilic substitution, where 4-hydroxythiazole reacts with a benzaldehyde derivative bearing a leaving group (e.g., bromide) under basic conditions . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .
  • Temperature : Reactions often proceed at 60–80°C; higher temperatures may induce side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yield improvements (65–80%) are achieved by slow addition of reagents and inert atmosphere .

What spectroscopic and analytical methods are critical for characterizing this compound?

Level : Basic
Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the thiazole-proton environment (δ 7.5–8.5 ppm for aromatic protons) and the benzaldehyde aldehyde peak (δ ~9.8–10.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex substituent patterns .
  • IR Spectroscopy : Detect C=O stretching (~1680–1720 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • Elemental Analysis : Validate purity (deviation <0.4% for C, H, N, S) .
  • HPLC : Monitor purity (>98%) using C18 columns and acetonitrile/water gradients .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Level : Advanced
Answer :
SC-XRD provides unambiguous confirmation of molecular geometry and substituent orientation. Key steps include:

  • Crystallization : Use slow evaporation (e.g., ethanol/dichloromethane) to obtain high-quality crystals .
  • Data Collection : At 100 K to minimize thermal motion; synchrotron sources enhance resolution for small crystals (<0.1 mm) .
  • Refinement : SHELXL-2018 refines positional and displacement parameters. Validate using R1 (<0.05) and wR2 (<0.15) .
  • Validation Tools : PLATON checks for voids, and ADDSYM detects missed symmetry .

How should researchers address contradictory biological activity data for this compound across studies?

Level : Advanced
Answer :
Discrepancies may arise from assay variability, impurity profiles, or cellular context. Mitigation strategies:

  • Purity Verification : Re-analyze compounds via HPLC and LC-MS to exclude degradation products .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate in ≥3 independent experiments .
  • Mechanistic Profiling : Compare IC50 values across cell lines (e.g., cancer vs. normal) and confirm target engagement via Western blot or SPR .
  • Statistical Models : Apply ANOVA or Tukey’s test to assess significance of activity differences .

What computational methods support structure-activity relationship (SAR) studies for thiazole-benzaldehyde hybrids?

Level : Advanced
Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, microbial enzymes). Focus on thiazole’s π-π stacking and benzaldehyde’s hydrogen bonding .
  • QSAR Models : Develop using descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with leave-one-out cross-validation (R² >0.7) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Level : Basic
Answer :
Low yields (<50%) often stem from competing side reactions or incomplete activation:

  • Activation of Hydroxythiazole : Pre-activate with tosyl chloride or Mitsunobu reagents (DIAD, PPh₃) .
  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent aldehyde hydration .
  • Alternative Coupling Agents : Switch from EDC/HOBt to DCC/DMAP for sterically hindered substrates .
  • Workup Optimization : Extract with ethyl acetate (3×) and dry over Na₂SO₄ to recover product .

What strategies validate the electronic effects of substituents on the benzaldehyde ring?

Level : Advanced
Answer :

  • Hammett Analysis : Correlate σ values of substituents (e.g., -OCH₃, -NO₂) with reaction rates (e.g., nucleophilic addition) .
  • DFT Calculations : Gaussian 09 computes Fukui indices to identify electrophilic centers; compare with experimental reactivity .
  • UV-Vis Spectroscopy : Monitor λmax shifts to assess conjugation extent (e.g., electron-withdrawing groups redshift the π→π* transition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.